N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)cyclopentanecarboxamide
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Overview
Description
N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)cyclopentanecarboxamide is a compound that features a tetrazole ring, a cyclohexyl group, and a cyclopentanecarboxamide moiety
Mechanism of Action
Target of Action
Compounds with similar structures have been found to bind therapeutically relevant proteins, acting as antagonists, inhibitors, or activators .
Mode of Action
It’s known that the tetrazole group in the molecule can interact with biological targets through hydrogen bonding . This interaction can lead to changes in the target’s function, which can have therapeutic effects .
Biochemical Pathways
Similar compounds have been found to affect various biochemical pathways, leading to changes in cellular functions .
Pharmacokinetics
Therefore, its impact on bioavailability is currently unknown .
Result of Action
Similar compounds have been found to have various effects, such as inhibiting or activating certain proteins, which can lead to changes in cellular functions .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially affect the action of similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)cyclopentanecarboxamide typically involves the formation of the tetrazole ring through a cycloaddition reaction between an organic nitrile and sodium azide. This reaction can be catalyzed by various agents such as zinc salts or iodine . The cyclohexyl group is introduced via a substitution reaction, and the final product is obtained through the coupling of the tetrazole derivative with cyclopentanecarboxamide under appropriate conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)cyclopentanecarboxamide can undergo various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized under specific conditions to form different oxidation states.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tetrazole oxides, while reduction can produce amine derivatives .
Scientific Research Applications
N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)cyclopentanecarboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as high thermal stability and resistance to degradation
Comparison with Similar Compounds
Similar Compounds
- N-((4-chlorophenyl)(1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-methoxyethanamine
- N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-N-(7-methyltetrazolo[1,5-a]quinolin-4-yl)methylcyclopentanamine
Uniqueness
N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)cyclopentanecarboxamide is unique due to its specific combination of a tetrazole ring, cyclohexyl group, and cyclopentanecarboxamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
N-[(1-cyclohexyltetrazol-5-yl)methyl]cyclopentanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N5O/c20-14(11-6-4-5-7-11)15-10-13-16-17-18-19(13)12-8-2-1-3-9-12/h11-12H,1-10H2,(H,15,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWKMWMSAZVFPFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C(=NN=N2)CNC(=O)C3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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